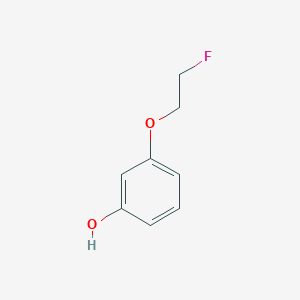

3-(2-Fluoroethoxy)phenol

Description

3-(2-Fluoroethoxy)phenol is a phenolic derivative characterized by a meta-substituted 2-fluoroethoxy group (–OCH₂CH₂F) on the aromatic ring. This compound is of significant interest in medicinal chemistry due to the fluorine atom’s ability to modulate lipophilicity, metabolic stability, and binding affinity in bioactive molecules. For example, fluoroethoxy groups enhance brain permeability in cannabinoid receptor agonists (e.g., [¹⁸F]MA3 in ) and improve binding to protein aggregates in neurodegenerative disease probes (e.g., FDDNP analogs in ) .

Properties

Molecular Formula |

C8H9FO2 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

3-(2-fluoroethoxy)phenol |

InChI |

InChI=1S/C8H9FO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 |

InChI Key |

BHHHDKLYOOPAFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)phenol typically involves the reaction of 3-hydroxyphenol with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for 3-(2-Fluoroethoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ether linkage can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products

Oxidation: Formation of 3-fluoroethyl-4-hydroxybenzaldehyde.

Reduction: Formation of 2-fluoroethyl 3-hydroxyphenyl alcohol.

Substitution: Formation of 2-alkoxyethyl 3-hydroxyphenyl ether derivatives.

Scientific Research Applications

3-(2-Fluoroethoxy)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with enzymes and receptors. The hydroxyphenyl ether moiety allows for hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 3-(2-Fluoroethoxy)phenol with key analogs based on substituents, synthesis, and applications:

Key Observations:

Fluorine Impact: Increasing fluorine atoms (e.g., trifluoroethoxy in vs. monofluoroethoxy in ) enhances lipophilicity (logP), improving blood-brain barrier penetration but may reduce solubility. Electron-withdrawing effects of fluorine stabilize ether linkages, critical for in vivo stability in PET tracers .

Synthetic Accessibility: Monofluoroethoxy derivatives (e.g., 3-(2-Fluoroethoxy)phenol) are synthesized via O-alkylation with 1-bromo-2-fluoroethane, achieving moderate yields (51% in ) . Tetrafluoroethoxy analogs require specialized fluorinating agents, complicating synthesis .

Biological Applications: 3-(2-Fluoroethoxy)phenol analogs: Used in [¹⁸F]MA3 for CB2 receptor imaging due to balanced lipophilicity and target affinity . Trifluoroethoxy derivatives: Serve as reference standards in pharmaceutical quality control .

Physicochemical and Pharmacokinetic Properties

While explicit data for 3-(2-Fluoroethoxy)phenol are scarce, inferences can be drawn from analogs:

- Lipophilicity: The 2-fluoroethoxy group increases logP compared to non-fluorinated ethoxyphenols, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism of the ethoxy chain, prolonging half-life in vivo (e.g., [¹⁸F]FDDNP in ) .

- Solubility: Polar fluorine atoms improve aqueous solubility relative to fully nonpolar alkyl chains .

Challenges and Limitations

- Synthetic Hurdles: Demethylation steps (e.g., in ) for phenolic –OH group generation can be inefficient, requiring harsh reagents like BBr₃ .

- Steric Effects : Bulky substituents (e.g., tetrafluoroethoxy) may hinder target binding despite favorable lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.